5-HT1A Receptor Agonist Activity: Functional Selectivity Over D2 Dopamine Receptor Antagonism
3-Amino-1-(2-(3-hydroxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one demonstrates preferential functional agonism at the 5-HT1A serotonin receptor (EC50 = 1.50 × 10³ nM) with substantially weaker antagonist activity at the D2 dopamine receptor (IC50 = 2.26 × 10⁴ nM), yielding an approximately 15-fold functional selectivity window favoring serotonergic over dopaminergic signaling [1][2]. This selectivity profile stands in contrast to the unsubstituted 3-aminopyridin-2(1H)-one fragment (compound 1), which is essentially inactive at GPCRs and instead inhibits Aurora A (58% at 100 µM) and AKT2 (77% at 100 µM) kinases [3], and to the MAO-targeting pyridinone analog BDBM153440 (US8993808, compound 38) which inhibits MAO-A with an IC50 of 8.50 × 10³ nM [4]. The target compound's GPCR engagement is conferred by the N1-(hydroxypyrrolidin-1-yl)ethyl substituent, which is absent in kinase-active and MAO-active comparators.
| Evidence Dimension | 5-HT1A agonism vs. D2 antagonism functional selectivity |
|---|---|
| Target Compound Data | 5-HT1A EC50 = 1.50 × 10³ nM (agonist); D2 IC50 = 2.26 × 10⁴ nM (antagonist) |
| Comparator Or Baseline | 3-Aminopyridin-2(1H)-one fragment 1: Aurora A 58% inhibition, AKT2 77% inhibition at 100 µM (kinase panel) [3]; BDBM153440 (pyridinone analog): MAO-A IC50 = 8.50 × 10³ nM [4] |
| Quantified Difference | ~15-fold selectivity for 5-HT1A agonism over D2 antagonism within same compound; divergent target class engagement (GPCR vs. kinase vs. MAO) vs. comparators |
| Conditions | 5-HT1A: Sprague-Dawley rat hippocampal membranes, [³⁵S]GTPγS binding, 90 min incubation. D2: Sprague-Dawley rat striatum membranes, inhibition of dopamine-stimulated [³⁵S]GTPγS binding. MAO-A: human recombinant enzyme, pH 7.5. Kinase panel: mobility shift assay, 100 µM single concentration. |
Why This Matters
For screening campaigns targeting serotonergic signaling with minimized dopaminergic off-target activity, this compound offers a functionally characterized GPCR profile unavailable from kinase-biased or MAO-biased 3-aminopyridin-2(1H)-one analogs.
- [1] BindingDB BDBM50619381 (CHEMBL5403228). Agonist activity at Sprague-Dawley rat hippocampal membrane 5-HT1A receptor: EC50 = 1.50E+3 nM. [³⁵S]GTPγS binding assay, 90 min. Medical University of Warsaw / ChEMBL. View Source
- [2] BindingDB BDBM50619381 (CHEMBL5403228). Antagonist activity at Sprague-Dawley rat striatum membrane D2 receptor: IC50 = 2.26E+4 nM. Inhibition of dopamine-stimulated [³⁵S]GTPγS binding. Medical University of Warsaw / ChEMBL. View Source
- [3] The identification of novel kinase inhibitor scaffolds. 2024. 3-Aminopyridin-2-one fragment 1: 58% inhibition of Aurora A and 77% inhibition of AKT2 at 100 µM in mobility shift biochemical assay. View Source
- [4] BindingDB BDBM153440 (US8993808, compound 38). Human recombinant MAO-A: IC50 = 8.50E+3 nM, pH 7.5. Oryzon Genomics US Patent. View Source
